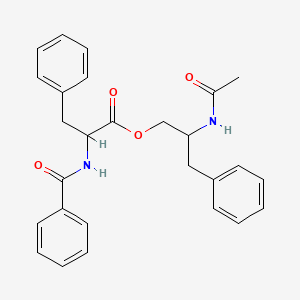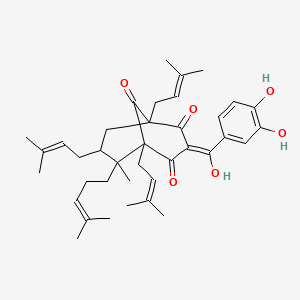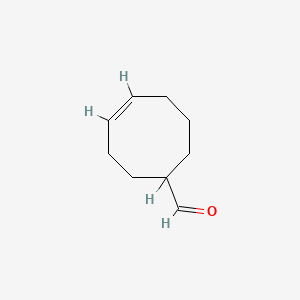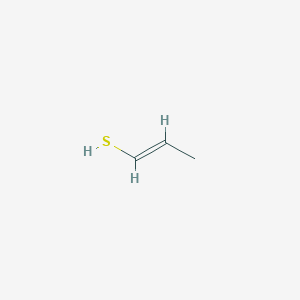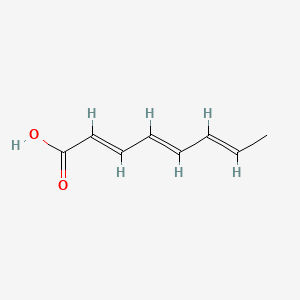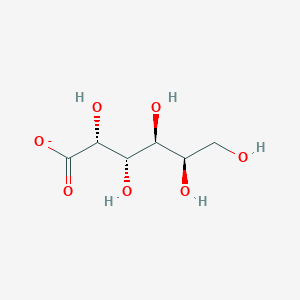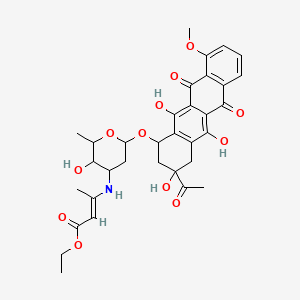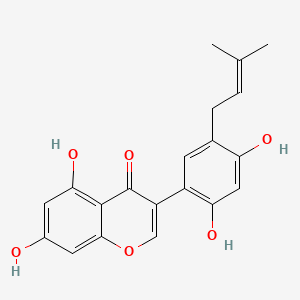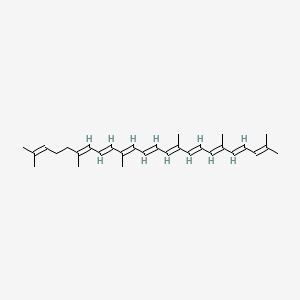
4,4'-Diaponeurosporene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-diaponeurosporene is an apo carotenoid triterpenoid that is tetracosane which is substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23, and contains double bonds at the 2-3 and 22-23 positions, and E-double bonds at the 4-5, 6-7, 8-9, 10-11, 12-13, 14-15, 16-17, and 18-19 positions. It is a yellow carotenoid pigment of Staphylococcus aureus. It is an apo carotenoid triterpenoid, a triterpene and a polyene.
Wissenschaftliche Forschungsanwendungen
1. Carotenoid Identification in Bacteria
4,4'-Diaponeurosporene isomers have been identified in bacteria isolated from food sources, such as Staphylococcus carnosus, Lactobacillus plantarum, and Enterococcus sulfureus, among others. This discovery extends the knowledge of triterpenoid carotenoids beyond Staphylococcus aureus and into other species, indicating a broader distribution and potential applications of these compounds in food technology and microbiology (Breithaupt et al., 2001).
2. Antioxidant Activity
Research has highlighted the significant antioxidant properties of 4,4'-Diaponeurosporene. In particular, a study focused on its extraction from Lactobacillus plantarum demonstrated its superior radical scavenging ability compared to common antioxidants used in the food industry. This suggests potential applications in food preservation and as a natural antioxidant supplement (Kim et al., 2020).
3. Production Optimization for Industrial Use
Recent studies have optimized the production of 4,4'-Diaponeurosporene for industrial applications. By adjusting culture conditions and utilizing response surface methodology, a significant increase in yield was achieved. This advancement is crucial for its potential commercial use in various industries, such as pharmaceuticals and nutraceuticals (Siziya et al., 2022).
4. Therapeutic Applications
A study on Bacillus subtilis producing 4,4'-Diaponeurosporene showed promising results in the treatment of colitis in mice. The compound's synergistic effect with probiotics suggests potential therapeutic applications in treating inflammatory diseases (Jing et al., 2017).
5. Biosynthesis Pathway Studies
Understanding the biosynthesis of 4,4'-Diaponeurosporene in various bacteria has provided insights into novel enzyme activities and gene functions. This knowledge is fundamental in biotechnological applications for the production of carotenoids and related compounds (Hartz et al., 2018).
Eigenschaften
CAS-Nummer |
53872-50-7 |
|---|---|
Molekularformel |
C30H42 |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaene |
InChI |
InChI=1S/C30H42/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-11,13-19,21-24H,12,20H2,1-8H3/b10-9+,19-11+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |
InChI-Schlüssel |
FPSYVUBUILNSRF-MQMKOTMBSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
Synonyme |
4,4'-diaponeurosporene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)

